Class-Level Anti-Proliferative Potency of N-Sulfonylpiperidine Scaffold Against Cancer Cell Lines
1-[(5-Bromo-2-thienyl)sulfonyl]piperidine belongs to the N-sulfonylpiperidine class of compounds, which have been systematically evaluated for anti-proliferative activity against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines. In a comparative study, the most potent N-sulfonylpiperidine analog (compound 8) demonstrated IC50 values of 3.94, 3.76, and 4.43 μM against HCT-116, HepG-2, and MCF-7 cells, respectively [1]. These values were comparable to the standard chemotherapeutic agent vinblastine (IC50 = 3.21, 7.35, 5.83 μM) and superior to doxorubicin (IC50 = 6.74, 7.52, 8.19 μM) in these assays [1]. While this specific data is for a close structural analog and not for the target compound itself, it provides a quantitative benchmark for the class and highlights the potential of this scaffold in oncology research. The procurement of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is therefore justified when exploring this pharmacophore space.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 81597-71-9 |
| Comparator Or Baseline | N-sulfonylpiperidine analog (compound 8): IC50 = 3.94 μM (HCT-116), 3.76 μM (HepG-2), 4.43 μM (MCF-7); Vinblastine: IC50 = 3.21, 7.35, 5.83 μM; Doxorubicin: IC50 = 6.74, 7.52, 8.19 μM |
| Quantified Difference | Class analog shows potency comparable to or better than established chemotherapeutics in vitro. |
| Conditions | HCT-116 (colorectal), HepG-2 (hepatocellular), and MCF-7 (breast) cancer cell lines; standard MTT assay after 48-hour exposure. |
Why This Matters
This class-level data provides a credible scientific rationale for procuring this specific building block for anticancer drug discovery programs, as the N-sulfonylpiperidine core has demonstrated the capacity to generate potent lead compounds.
- [1] Elgammal, W. E., et al. "Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers." Bioorganic Chemistry 145 (2024): 107157. View Source
